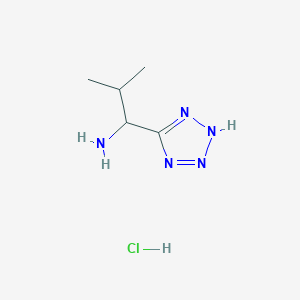

2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocyclic compounds known for their diverse biological and pharmaceutical applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of 2-methylpropan-1-amine with 2H-tetrazole under specific conditions. The reaction can be carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the highest efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride has been investigated for its potential use in drug development. It may interact with specific biological pathways, making it a candidate for designing pharmaceuticals that target various diseases. Research indicates that the compound can modulate biological processes by binding to receptors or enzymes .

Organic Synthesis

This compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its tetrazole moiety is particularly valuable due to its ability to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions .

Industrial Applications

In industrial chemistry, this compound is utilized in the production of materials with specific properties. Its versatility allows it to be incorporated into polymers and other materials that require enhanced performance characteristics .

Case Study 1: Drug Development

A study highlighted the potential of tetrazole derivatives, including this compound, in developing new antihypertensive agents. The research demonstrated that modifications to the tetrazole ring could enhance biological activity and selectivity towards target receptors .

Case Study 2: Synthetic Applications

Another research project focused on the use of this compound as an intermediate in synthesizing novel organic materials. The study reported successful incorporation into polymer matrices, resulting in materials with improved thermal stability and mechanical properties .

Mécanisme D'action

The mechanism by which 2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride can be compared with other similar compounds, such as 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and 5-(tetrazol-1-yl)-2H-tetrazole These compounds share structural similarities but may differ in their chemical properties and applications

Activité Biologique

2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride (CAS No. 33876-30-1) is a nitrogen-rich heterocyclic compound belonging to the class of tetrazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C5H12ClN5

Molar Mass: 177.64 g/mol

Appearance: White to off-white powder

Storage Conditions: Room temperature

| Property | Value |

|---|---|

| Molecular Weight | 177.64 g/mol |

| IUPAC Name | This compound |

| CAS Number | 33876-30-1 |

| PubChem CID | 4639256 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been noted for its potential as an inhibitor of the HSET (KIFC1) protein, which plays a crucial role in mitotic spindle formation in cancer cells. The compound exhibits micromolar to nanomolar inhibition potency, indicating its potential as an anticancer agent.

Key Mechanistic Insights:

- Inhibition of HSET : The compound has shown an IC50 value of approximately 27 nM against HSET, suggesting a strong binding affinity and competitive inhibition with ATP .

- Induction of Multipolar Phenotype : Treatment with this compound leads to the induction of multipolar spindles in centrosome-amplified cancer cells, resulting in aberrant cell division and potential cell death .

Anticancer Properties

Research indicates that this compound may be effective against various cancer cell lines due to its ability to disrupt normal mitotic processes.

Case Studies and Research Findings :

- A study demonstrated that compounds similar to this compound can induce multipolar spindle formation in cancer cells, leading to increased cell death rates .

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may have applications in other areas:

- Neuropharmacology : Its tetrazole moiety may interact with neurotransmitter systems, warranting further investigation into its effects on neurological disorders.

Safety and Toxicity

The safety profile of this compound indicates potential hazards. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H318 (causes serious eye damage) . Proper handling and safety measures are essential when working with this compound.

Propriétés

IUPAC Name |

2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5.ClH/c1-3(2)4(6)5-7-9-10-8-5;/h3-4H,6H2,1-2H3,(H,7,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEOFSHIFUEMIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NNN=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.